(S)-ATPO

AMPA receptor electrophysiology structure-activity relationship

(S)-ATPO is the active enantiomer of ATPO (IC50=15µM), a competitive AMPA antagonist with zero NMDA inhibition at 1mM. Its high AMPA selectivity, validated by GluR2 co-crystal structure (PDB 1N0T), ensures no NMDA confounding effects in synaptic plasticity or neurotoxicity studies. (R)-ATPO is inactive, enabling robust negative controls.

Molecular Formula C11H19N2O7P
Molecular Weight 322.25 g/mol
CAS No. 252930-37-3
Cat. No. B1665826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ATPO
CAS252930-37-3
SynonymsATPO
Molecular FormulaC11H19N2O7P
Molecular Weight322.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)CC(C(=O)O)N
InChIInChI=1S/C11H19N2O7P/c1-11(2,3)8-6(4-7(12)10(14)15)9(13-20-8)19-5-21(16,17)18/h7H,4-5,12H2,1-3H3,(H,14,15)(H2,16,17,18)
InChIKeyAGSOOCUNMTYPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATPO (CAS 252930-37-3) for Competitive AMPA Receptor Antagonism Research


ATPO ((RS)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid; CAS 252930-37-3) is a competitive antagonist at GluR1-4 (AMPA-preferring) receptors , characterized as a structural hybrid between the NMDA antagonist AP7 and the AMPA/GluR5 agonist ATPA . It demonstrates high selectivity for the AMPA receptor orthosteric site with a defined stereoselective pharmacology [1].

Why ATPO (CAS 252930-37-3) Cannot Be Substituted by Generic AMPA Antagonists


ATPO's competitive AMPA receptor antagonism is defined by a unique phosphono-isoxazole scaffold that dictates distinct structural interactions with the GluR2 ligand-binding core [1]. Unlike quinoxalinedione antagonists (e.g., DNQX) that stabilize an open-cleft conformation via different molecular contacts, ATPO induces only minor conformational changes relative to agonists [1]. Furthermore, ATPO exhibits striking stereoselectivity: (S)-ATPO is the active enantiomer (IC50 = 15 µM in cortical wedge assays), while (R)-ATPO is essentially inactive [2], a critical consideration for experimental design not shared by achiral alternatives.

Quantitative Evidence for ATPO (CAS 252930-37-3) Superiority and Selectivity


Enhanced Functional Antagonism of ATPO Versus Carboxy Analog ATOA

ATPO demonstrates a >5-fold greater potency than its direct carboxy analog ATOA in inhibiting AMPA-induced depolarizations in the rat cortical slice model. ATPO shows an IC50 value of 28 μM, compared to 150 μM for ATOA, and a 12-fold improvement over the parent antagonist AMOA (IC50 = 329 μM) [1]. This potency gain is attributed to the phosphonic acid moiety, which generally confers higher activity than carboxylic acid analogs in this series [1].

AMPA receptor electrophysiology structure-activity relationship cortical slice

Superior Selectivity Profile of ATPO Against NMDA Receptors Compared to AMOA

ATPO exhibits complete selectivity over NMDA receptors, showing no antagonism of NMDA-induced responses at concentrations up to 1 mM. In contrast, the parent compound AMOA displays weak but detectable (19%) inhibition of NMDA responses at the same high concentration [1]. This indicates a cleaner pharmacological profile for ATPO in mixed neuronal preparations.

AMPA receptor NMDA receptor selectivity electrophysiology

Critical Stereoselectivity: (S)-ATPO as the Sole Active Enantiomer

The biological activity of ATPO is entirely dependent on its stereochemistry. (S)-ATPO antagonizes AMPA-induced depolarizations in the cortical wedge preparation with an IC50 of 15 ± 1 μM, whereas (R)-ATPO is essentially inactive as an agonist or antagonist in all test systems [1]. This enantioselectivity is a critical determinant of functional activity that is absent in achiral AMPA antagonists.

AMPA receptor stereoselectivity enantiomer cortical wedge

Competitive Antagonism of AMPA Receptors in Cultured Cortical Neurones

In whole-cell patch-clamp recordings from cultured rat cortical neurones, ATPO competitively reduced peak AMPA-evoked responses with a Ki of 16 μM [1]. It also antagonized kainate (KA)-evoked responses (Ki = 27 μM) and the KA receptor-selective agonist MeGlu-evoked responses (Ki = 23 μM) [1]. These data confirm ATPO's competitive mechanism and define its potency at native non-NMDA receptors.

AMPA receptor patch-clamp competitive antagonism cortical neurones

High-Value Research Applications for ATPO (CAS 252930-37-3)


Pharmacological Dissection of AMPA vs. NMDA Receptor Contributions

ATPO is the antagonist of choice for studies requiring exclusive blockade of AMPA receptors. Its complete lack of NMDA receptor antagonism (0% inhibition at 1 mM) [1] ensures that any observed effects are solely attributable to AMPA receptor inhibition, unlike AMOA, which exhibits 19% NMDA inhibition [1]. This is critical for isolating AMPA-specific contributions in synaptic plasticity, neurotoxicity, or network oscillation experiments. [1]

Structure-Based Drug Design and Crystallography

ATPO's unique binding mode to the GluR2 ligand-binding core [1] makes it an essential tool for structural biology and rational drug design. The high-resolution X-ray structure (PDB: 1N0T) reveals that ATPO stabilizes an open-cleft conformation distinct from DNQX [1], providing a validated scaffold for developing novel AMPA receptor antagonists with improved subtype selectivity or pharmacokinetic properties. [1]

Enantioselective Pharmacological Studies

The stark contrast in activity between (S)-ATPO (IC50 = 15 μM) and inactive (R)-ATPO [2] makes ATPO an ideal tool for enantioselective pharmacology experiments. Researchers can use the pure enantiomer to define the stereospecific requirements of the AMPA receptor orthosteric site or employ the inactive enantiomer as a negative control to rule out non-specific effects. [2]

Electrophysiological Characterization of Native AMPA Receptors

ATPO's well-defined Ki values for AMPA (16 μM), kainate (27 μM), and MeGlu (23 μM) [1] in native neurones make it a reliable reference antagonist for characterizing AMPA receptor pharmacology in tissue slices or primary cultures. Its competitive mechanism allows for straightforward Schild analysis to determine antagonist affinity and confirm receptor identity. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-ATPO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.